2-Acetoxy-4'-isopropoxybenzophenone
Overview
Description
2-Acetoxy-4’-isopropoxybenzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.34 g/mol . It is known for its unique structural features, which include an acetoxy group at the second position and an isopropoxy group at the fourth position on the benzophenone core. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Acetoxy-4’-isopropoxybenzophenone typically involves the acetylation of 4’-isopropoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives depending on the nucleophile used.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.
Scientific Research Applications
2-Acetoxy-4’-isopropoxybenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various benzophenone derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of UV absorbers and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 2-Acetoxy-4’-isopropoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .
Comparison with Similar Compounds
2-Acetoxy-4’-isopropoxybenzophenone can be compared with other benzophenone derivatives such as:
4-Hydroxybenzophenone: Lacks the acetoxy and isopropoxy groups, resulting in different chemical reactivity and applications.
2,4-Dihydroxybenzophenone: Contains two hydroxyl groups, making it more hydrophilic and suitable for different types of chemical reactions.
4-Methoxybenzophenone: The presence of a methoxy group instead of an isopropoxy group alters its electronic properties and reactivity.
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of benzophenone derivatives in scientific research.
Biological Activity
Overview
2-Acetoxy-4'-isopropoxybenzophenone is a synthetic compound belonging to the benzophenone family, characterized by the presence of an acetoxy group and an isopropoxy group. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its interactions with various biomolecules make it a candidate for further research in drug development and therapeutic applications.
- Chemical Formula : C18H18O4
- Molecular Weight : 302.34 g/mol
- CAS Number : 890098-38-1
This compound exhibits significant biochemical properties that influence its biological activity:
- Interaction with Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially altering their structure and function .
- Cellular Effects : It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and apoptosis. These effects suggest a role in regulating cellular responses to external stimuli .
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways within cells .
- Signaling Pathway Modulation : By influencing key signaling molecules, this compound can affect gene expression and cellular metabolism. This modulation may result in beneficial or detrimental effects depending on the concentration and cellular context .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of COX Enzymes : Similar benzophenone derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling. For instance, compounds structurally related to this compound showed varying degrees of inhibition against COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory properties .
- Cell Viability Assays : In vitro studies demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting COX enzymes. This highlights the potential for developing therapeutic agents with reduced side effects .
Metabolism and Pharmacokinetics
The metabolism of this compound primarily involves cytochrome P450-mediated oxidation, leading to various metabolites that may retain or alter biological activity. The pharmacokinetics of this compound are influenced by factors such as:
- Transport Mechanisms : The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, impacting its bioavailability and distribution within tissues.
- Subcellular Localization : Its localization within cells affects its interaction with target biomolecules. For instance, localization in the endoplasmic reticulum may facilitate interactions with metabolic enzymes.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
4-Hydroxybenzophenone | Lacks acetoxy group | Less reactive |
4-Methoxybenzophenone | Contains methoxy instead of acetoxy | Different chemical properties |
4-Acetoxybenzophenone | Similar structure but different side groups | Potentially similar activity |
Properties
IUPAC Name |
[2-(4-propan-2-yloxybenzoyl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12(2)21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(3)19/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGVSYCXDYVSAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641577 | |
Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-38-1 | |
Record name | Methanone, [2-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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